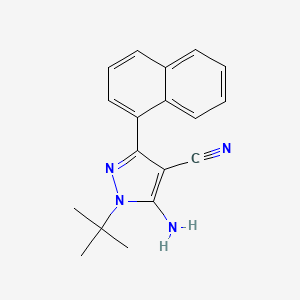

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

Description

Properties

IUPAC Name |

5-amino-1-tert-butyl-3-naphthalen-1-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIRZHRXSCWFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)C2=CC=CC3=CC=CC=C32)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694836 | |

| Record name | 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-34-1 | |

| Record name | 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole synthesis protocol

An In-depth Technical Guide to the Synthesis of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

Introduction

5-Amino-3-aryl-4-cyanopyrazoles represent a significant class of heterocyclic compounds, recognized for their diverse biological activities and utility as scaffolds in medicinal chemistry. Their structural motif is a cornerstone in the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This guide provides a comprehensive, technically-grounded protocol for the synthesis of a specific derivative, this compound, designed for researchers and professionals in organic synthesis and drug development.

The outlined synthesis is based on established principles of pyrazole ring formation, proceeding through the condensation of a hydrazine with a dicarbonyl equivalent, followed by cyclization. This document provides not only a step-by-step methodology but also the underlying chemical rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction mechanism.

Proposed Synthesis Pathway: A Mechanistic Overview

The synthesis of the target pyrazole is most effectively achieved through a two-step process, beginning with the Knoevenagel condensation of 1-acetylnaphthalene with malononitrile, followed by the cyclization of the resulting dicyanoalkene with tert-butylhydrazine.

Step 1: Knoevenagel Condensation

The initial step involves the base-catalyzed reaction between 1-acetylnaphthalene and malononitrile. The base, typically a weak one like piperidine or triethylamine, deprotonates the acidic methylene group of malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 1-acetylnaphthalene. Subsequent dehydration yields the intermediate, (1-(naphthalen-1-yl)ethylidene)malononitrile.

Step 2: Cyclization and Tautomerization

The second step is the crucial pyrazole ring formation. Tert-butylhydrazine, the nitrogen source, undergoes a nucleophilic attack on one of the nitrile groups of the intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining nitrile group. A final tautomerization step results in the formation of the stable aromatic pyrazole ring, yielding the desired product: this compound.

The following diagram illustrates the proposed reaction pathway:

Caption: Proposed two-step synthesis pathway for the target pyrazole.

Experimental Protocol

This section details the step-by-step procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Acetylnaphthalene | 170.21 | 5.00 g | 0.0294 | |

| Malononitrile | 66.06 | 2.13 g | 0.0323 | |

| Piperidine | 85.15 | 0.5 mL | Catalyst | |

| Ethanol (Absolute) | 46.07 | 75 mL | Solvent | |

| tert-Butylhydrazine HCl | 124.61 | 4.05 g | 0.0325 | |

| Triethylamine | 101.19 | 4.53 mL | 0.0325 | Base for free hydrazine |

Step 1: Synthesis of (1-(naphthalen-1-yl)ethylidene)malononitrile

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-acetylnaphthalene (5.00 g, 0.0294 mol), malononitrile (2.13 g, 0.0323 mol), and absolute ethanol (50 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (0.5 mL) dropwise to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

In a separate 100 mL flask, suspend tert-butylhydrazine hydrochloride (4.05 g, 0.0325 mol) in absolute ethanol (25 mL).

-

Add triethylamine (4.53 mL, 0.0325 mol) to the suspension and stir for 15 minutes at room temperature to generate the free base of tert-butylhydrazine.

-

To the flask containing the dried intermediate from Step 1, add the freshly prepared solution of tert-butylhydrazine.

-

Heat the resulting mixture to reflux for 8-12 hours. Monitor the reaction by TLC (7:3 hexane:ethyl acetate).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce crystallization of the final product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C.

Purification and Characterization:

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Workflow Visualization

The following diagram outlines the experimental workflow from starting materials to the final, purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in well-established chemical transformations.

-

Knoevenagel Condensation: This is a classic and highly dependable method for C-C bond formation. The reaction progress is easily monitored by TLC, with the product typically being a crystalline solid that precipitates upon cooling, providing a straightforward initial purification.

-

Pyrazole Formation: The cyclization of a dicarbonyl equivalent with a hydrazine is the most common and robust method for synthesizing the pyrazole core. The aromaticity of the final pyrazole ring provides a strong thermodynamic driving force, ensuring high conversion rates.

-

In-Process Controls: The use of TLC at both stages allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of side products due to incomplete reactions or prolonged reaction times.

By following this protocol, a competent synthetic chemist can reliably obtain the target compound, with purity confirmed through standard analytical methods, thus providing a self-validating system.

References

- General Synthesis of 5-Aminopyrazoles: A comprehensive overview of the synthesis of 5-aminopyrazole derivatives, which provides a foundational understanding of the reaction mechanisms involved. Source: Science of Synthesis

-

Knoevenagel Condensation: A detailed description of the Knoevenagel condensation reaction, which is the first step in the proposed synthesis.

- Source: Organic Reactions

-

URL: [Link]

-

Synthesis of Pyrazole Derivatives: A relevant article describing the synthesis of pyrazole derivatives from α,β-unsaturated dinitriles, which is analogous to the proposed cycliz

- Source: Journal of Heterocyclic Chemistry

-

URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole (CAS No. 221243-34-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with field-proven, standardized methodologies for empirical characterization. Where specific experimental data for this compound is not publicly available, this guide presents robust, self-validating protocols to enable researchers to generate such data, ensuring a thorough understanding of the molecule's behavior. This guide covers structural identification, melting point, solubility, lipophilicity (LogP), and acid-base dissociation constant (pKa), supported by detailed experimental workflows and authoritative citations.

Introduction and Molecular Identity

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural complexity of this particular molecule—featuring a bulky tert-butyl group, a planar naphthyl moiety, and polar cyano and amino groups—suggests a nuanced physicochemical profile that is critical for its potential application in medicinal chemistry and materials science. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation and delivery strategies.

This guide serves as a foundational resource, establishing the known identity of the compound and providing the experimental framework for its complete physicochemical characterization.

Molecular Structure and Identifiers

A precise understanding of a compound's structure is the bedrock of all further physicochemical analysis. The structural features dictate properties such as polarity, solubility, and crystal packing.

Figure 2: Workflow for Melting Point Determination. A flowchart detailing the key steps from sample preparation to data reporting.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is completely dry by placing it in a vacuum desiccator for at least 24 hours. [4]Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom, achieving a column height of 2.5-3.5 mm. [5]3. Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (165°C).

-

Equilibration and Measurement: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium. 6. Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (≤ 2°C).

Solubility Profile

Solubility is a critical parameter that influences a compound's bioavailability and formulation. The United States Pharmacopeia (USP) provides a framework for solubility determination, which is essential for drug development. [6][7]Given the molecule's structure, with both hydrophobic (naphthyl, tert-butyl) and hydrophilic (amino, cyano) groups, its solubility is expected to be highly dependent on the solvent's polarity and pH.

Predicted vs. Experimental Data

As of the date of this guide, specific experimental solubility data for this compound in various solvents is not available in the public literature. Predictions based on its structure suggest low aqueous solubility and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. However, empirical determination is essential for accurate characterization.

Authoritative Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility. [8]It measures the saturation concentration of a compound in a given solvent at a specific temperature.

Causality and Trustworthiness: This method's reliability stems from its direct measurement of a system at equilibrium. By adding an excess of solid to the solvent and allowing sufficient time for dissolution to reach a steady state, the resulting concentration represents the true thermodynamic solubility limit. [7]Centrifugation and analysis of the supernatant ensure that only the dissolved analyte is measured, providing a self-validating and highly reproducible result.

Experimental Workflow:

Figure 3: Workflow for Thermodynamic Solubility Determination. A flowchart outlining the shake-flask method for measuring equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a vial containing a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Reporting: Express the solubility in units such as mg/mL or µM. This protocol should be repeated for a range of pharmaceutically relevant aqueous buffers and organic solvents.

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.

Predicted Data

No experimental LogP data is currently available for this compound. Computational models can provide estimations, but these must be confirmed experimentally. Given its structure, a moderately high LogP value is anticipated.

Authoritative Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning. [2] Causality and Trustworthiness: This protocol directly measures the partitioning of the analyte between two immiscible phases that have been mutually saturated to ensure thermodynamic relevance. [1]By quantifying the analyte concentration in both phases after equilibrium is reached, the resulting ratio is a direct and reliable measure of its lipophilicity. The method's validity is reinforced by running the experiment in triplicate and ensuring mass balance.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4) and n-octanol. Mutually saturate the two solvents by shaking them together vigorously for 24 hours and then allowing the layers to separate completely. [1]2. Sample Preparation: Prepare a stock solution of the compound in the chosen buffer. The initial concentration should be accurately known.

-

Partitioning: In a vial, combine a known volume of the n-octanol-saturated buffer containing the compound with a known volume of the buffer-saturated n-octanol (e.g., 2 mL of each).

-

Equilibration: Shake the vial gently for a set period (e.g., 2-4 hours) at a constant temperature to allow for partitioning to reach equilibrium. [9]Avoid vigorous shaking that can cause emulsions.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound (C_aq) using a validated HPLC-UV method. The concentration in the octanol phase (C_oct) can be determined either by direct measurement or by difference from the initial aqueous concentration, assuming mass balance.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ (C_oct / C_aq)

Ionization State: Acid-Base Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The amino group on the pyrazole ring is the primary site of basicity. This property profoundly affects solubility, lipophilicity, and receptor binding.

Predicted Data

No experimental pKa data is available. The 5-amino group is expected to be weakly basic, with a pKa likely in the low single digits, but this requires experimental verification.

Authoritative Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and standard method for pKa determination as described in OECD Guideline 112. [10][11] Causality and Trustworthiness: This method relies on the fundamental principle of acid-base chemistry. By monitoring the pH of a solution as a known titrant is added, a titration curve is generated. The pKa corresponds to the pH at which the compound is 50% ionized (the midpoint of the buffer region). [12]The accuracy is ensured by using a calibrated pH meter and standardized titrant, making the results robust and directly interpretable.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with water to a known volume.

-

Apparatus Setup: Use an automated titrator equipped with a calibrated pH electrode. Maintain a constant temperature (e.g., 25°C) and stir the solution gently under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic amino group. The titrant is added in small, precise increments, and the pH is recorded after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically by finding the pH at the half-equivalence point using derivative plots (d(pH)/dV vs. V).

-

Reporting: Report the determined pKa value along with the experimental conditions (temperature, solvent system).

Conclusion

This compound is a complex heterocyclic molecule with significant potential. While its full physicochemical profile is not yet detailed in public literature, this guide establishes its molecular identity and a key experimental property: a melting point of 165 °C. Furthermore, it provides authoritative, step-by-step protocols grounded in established scientific principles (USP, OECD) for the empirical determination of its solubility, lipophilicity, and pKa. By following these validated methodologies, researchers in drug discovery and development can confidently generate the critical data needed to unlock the full potential of this compound. This document serves as both a repository of known information and a practical roadmap for future characterization efforts.

References

-

Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

-

Sample Preparation for NMR. University College London. [Link]

-

LogP / LogD shake-flask method. ResearchGate. [Link]

-

USP <1236> Solubility Measurements. Biorelevant.com. [Link]

-

Melting Point Determination. University of Calgary. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). [Link]

-

Determination of Melting Points. METTLER TOLEDO. [Link]

-

NMR Sample Preparation. Michigan State University. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester. [Link]

-

How to make an NMR sample. Durham University. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. US Pharmacopeia (USP). [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Solubility Verification Methods. Scribd. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Ammonium nitrate Product Page. Solstice Advanced Materials. [Link]

-

Test No. 112: Dissociation Constants in Water. OECD. [Link]

-

Test No. 112: Dissociation Constants in Water. OECD. [Link]

-

tert-butylhydrazine Product Page. Chemsrc. [Link]

-

tert-butylhydrazine Product Page (2). Chemsrc. [Link]

-

pKa Determination Testing. Avomeen. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. thinksrs.com [thinksrs.com]

- 6. biorelevant.com [biorelevant.com]

- 7. uspnf.com [uspnf.com]

- 8. usp.org [usp.org]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. testinglab.com [testinglab.com]

5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of the novel heterocyclic compound, this compound. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Consequently, a detailed understanding of the three-dimensional arrangement and intermolecular interactions of new pyrazole derivatives is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).[4] This document, intended for researchers and drug development professionals, outlines a holistic workflow from synthesis and single-crystal growth to advanced structural elucidation via single-crystal X-ray diffraction. It further details the application of computational methods, including Hirshfeld surface analysis and Density Functional Theory (DFT), to achieve a deeper understanding of the crystal packing forces and molecular properties that govern the solid-state architecture of the title compound.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[5][6] Its synthetic accessibility and versatile chemical nature allow it to engage in diverse interactions with biological targets, leading to a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][5][6] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib, Sildenafil, and Crizotinib underscores its therapeutic importance.[1][3]

Specifically, 5-aminopyrazole derivatives serve as critical precursors in the synthesis of fused heterocyclic systems, making them valuable building blocks for novel therapeutic agents.[7][8][9] The title compound, this compound, combines this privileged scaffold with bulky naphthyl and tert-butyl groups, which are expected to significantly influence its crystal packing and, by extension, its physicochemical properties like solubility and stability. Therefore, a precise and detailed analysis of its single-crystal structure is not merely an academic exercise but a critical step in evaluating its potential as a drug lead. This guide provides the field-proven methodologies to achieve this.

Part I: Synthesis and Crystallization – The Foundation of Analysis

The journey to a crystal structure begins with the pure, crystalline compound. The quality of the single crystal is the single most critical determinant for the success of an X-ray diffraction experiment.[10] A poorly ordered or twinned crystal will yield poor-quality diffraction data, making structure solution impossible.

Plausible Synthetic Pathway

While various methods exist, 5-amino-4-cyanopyrazole derivatives are commonly synthesized through the condensation of a hydrazine derivative with a suitable dicarbonyl or equivalent precursor.[11] A plausible and efficient route to the title compound involves the reaction of tert-butylhydrazine with an appropriate (1-naphthyl)-substituted malononitrile derivative.[7]

The Science of Crystallization: From Solution to Lattice

Crystallization is the process of transitioning a molecule from the disordered state of a solution to a highly ordered, three-dimensional lattice.[12] The fundamental principle relies on creating a supersaturated solution from which the solute is no longer soluble, forcing it to precipitate.[12] The causality behind achieving high-quality crystals lies in controlling the rate of this process. Slow, controlled precipitation allows molecules to deposit onto the growing crystal face in the most energetically favorable orientation, leading to a well-ordered single crystal. Rapid precipitation traps solvent and impurities, resulting in an amorphous powder or poorly-diffracting microcrystals.[12][13]

Experimental Protocol: Single Crystal Growth by Vapor Diffusion

The vapor diffusion method is highly successful for growing high-quality crystals as it facilitates a very slow and controlled change in solvent composition.[14][15]

-

Solvent Selection (The "Why"): The choice of solvents is critical. An ideal system consists of a "good" solvent in which the compound is readily soluble, and a "poor" solvent (the precipitant) in which the compound is insoluble. The two solvents must be miscible.[16] This protocol will use chloroform as the "good" solvent and n-hexane as the "poor" solvent (precipitant).

-

Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of chloroform in a small, open vial.

-

Assembly: Place this inner vial inside a larger, sealable jar containing 2-3 mL of n-hexane. Ensure the level of the n-hexane is below the top of the inner vial.

-

Incubation: Seal the outer jar tightly. The more volatile solvent (n-hexane) will slowly diffuse through the vapor phase into the chloroform solution in the inner vial.

-

Crystallization: This gradual increase of the "poor" solvent concentration slowly reduces the overall solubility of the compound, leading to the formation of single crystals over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a mounted loop.

Caption: Vapor diffusion workflow for single crystal growth.

Part II: Single-Crystal X-ray Diffraction – Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

Experimental and Computational Workflow

The overall process is a multi-step workflow that combines physical experimentation with intensive computational analysis.[17][18]

Caption: Overall workflow for single-crystal X-ray analysis.

Protocol: Data Collection, Solution, and Refinement

-

Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K).[4]

-

Causality: Low temperatures are crucial to minimize the thermal vibration of atoms, which results in sharper diffraction spots and higher-resolution data.[4]

-

Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal.[19]

-

A series of diffraction images are collected as the crystal is rotated.[4]

-

-

Data Processing: Specialized software (e.g., SHELXT, Olex2) is used to process the raw diffraction images.[19]

-

Indexing & Integration: The position and intensity of thousands of diffraction spots are determined.

-

Scaling & Merging: Data from multiple images are scaled and symmetrically equivalent reflections are averaged to produce a final reflection file.[20]

-

-

Structure Solution & Refinement:

-

The processed data is used to solve the "phase problem" and generate an initial electron density map, typically using direct methods.[19]

-

An initial molecular model is built into the electron density map.

-

This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[19]

-

Data Presentation: Crystallographic Parameters

All quantitative crystallographic data should be summarized in a standardized table for clarity and comparison. The following is a representative table of expected parameters for a compound of this nature.

| Parameter | Value (Illustrative) |

| Empirical Formula | C24 H21 N5 |

| Formula Weight | 379.46 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |

| Volume (ų) | 2025.1 |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated, g/cm³) | 1.245 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Part III: Advanced Structural Interpretation – Beyond Connectivity

A solved crystal structure provides a static image of atomic positions. To understand why the molecule adopts a specific conformation and packing arrangement, we must turn to computational analysis to investigate the subtle, non-covalent interactions that govern the supramolecular assembly.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[21][22] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, revealing key interaction points.

-

d_norm Surface: This surface highlights intermolecular contacts. Red spots indicate close contacts (e.g., hydrogen bonds) that are shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions indicate a lack of close contacts.

-

2D Fingerprint Plots: These plots quantify the contribution of different interaction types to the overall crystal packing (e.g., H···H, C···H, N···H contacts).[23][24] For the title compound, one would expect significant contributions from H···H, C···H/H···C (due to the aromatic naphthyl group), and N···H/H···N interactions involving the amino and cyano groups.

Caption: Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical model of the molecule's electronic structure and geometry in the absence of crystal packing forces (i.e., in the gas phase).[25]

-

Causality/Purpose: By comparing the DFT-optimized geometry with the experimental X-ray structure, we can quantify the energetic and geometric impact of intermolecular interactions on bond lengths and torsion angles.[26] Significant deviations between the two indicate that crystal packing forces play a major role in determining the molecule's solid-state conformation.

-

Input Structure: Use the atomic coordinates from the refined single-crystal X-ray structure as the starting geometry.

-

Computational Method: Perform a full geometry optimization using a common functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, which has proven reliable for organic molecules.[27]

-

Analysis:

-

Superimpose the optimized structure and the X-ray structure to identify conformational changes.

-

Compare key bond lengths, bond angles, and dihedral angles.

-

Analyze the calculated frontier molecular orbitals (HOMO and LUMO) to gain insight into the molecule's electronic properties and reactivity.[25]

-

Conclusion

The comprehensive structural analysis of this compound requires an integrated, multi-disciplinary approach. This guide outlines a robust workflow that begins with the foundational steps of synthesis and high-quality single-crystal growth, progresses through the definitive technique of single-crystal X-ray diffraction, and culminates in advanced computational analysis with Hirshfeld surfaces and DFT. This synergistic methodology provides not just a static picture of the molecule, but a deep understanding of the supramolecular forces that dictate its solid-state form. Such detailed structural knowledge is indispensable for the modern drug development pipeline, enabling researchers to make informed decisions in the rational design of next-generation therapeutics based on the privileged pyrazole scaffold.

References

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved January 15, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 15, 2026, from [Link]

-

How to Crystallize Organic Compounds. (2024). wikiHow. Retrieved January 15, 2026, from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Crystallization. (n.d.). University of Colorado Boulder. Retrieved January 15, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Crystal Growing Tips. (2015). University of Florida. Retrieved January 15, 2026, from [Link]

-

Crystallization of Organic Compounds. (n.d.). Wiley. Retrieved January 15, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Single crystal X-ray structures of pyrazole adducts. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis, characterization, crystal structure, Hirshfeld surface analysis...of a novel pyrazole derivative. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis...of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis...of New Pyrazolone Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Thieme Connect. Retrieved January 15, 2026, from [Link]

-

Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2019). MDPI. Retrieved January 15, 2026, from [Link]

-

Beginners Guide To X-ray Data Processing. (2021). Peak Proteins. Retrieved January 15, 2026, from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]

-

X-ray Protein Crystallography. (2022). Physics LibreTexts. Retrieved January 15, 2026, from [Link]

-

Protein X-ray Structure Determination Tutorial. (2023). Qiita. Retrieved January 15, 2026, from [Link]

-

Tutorials. (2016). University of Florida. Retrieved January 15, 2026, from [Link]

-

A beginner's guide to X-ray data processing. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. science.uct.ac.za [science.uct.ac.za]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment #x-ray - Qiita [qiita.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole

An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Phosphodiesterase 2 (PDE2) Inhibitors

Disclaimer: The specific chemical entity "5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole" is not extensively characterized in publicly available scientific literature. This guide will, therefore, focus on the well-researched, potent, and selective phosphodiesterase 2 (PDE2) inhibitor, BAY 60-7550 , which shares a pyrazole core structure and serves as a representative molecule to elucidate the mechanism of action for this class of compounds. The principles and methodologies described herein are directly applicable to the study of novel pyrazole-based PDE2 inhibitors.

Executive Summary

Phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP, has emerged as a critical therapeutic target for a range of disorders, including those affecting the central nervous and cardiovascular systems. BAY 60-7550 is a highly potent and selective inhibitor of PDE2, and its mechanism of action is centered on the elevation of intracellular cyclic nucleotide levels. By preventing the degradation of cAMP and cGMP, BAY 60-7550 potentiates their downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). This leads to a cascade of cellular events, including the modulation of gene expression, protein phosphorylation, and ion channel activity, which collectively underlie its therapeutic effects in cognitive enhancement, anxiolysis, and cardioprotection. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological outcomes associated with PDE2 inhibition by BAY 60-7550, along with detailed experimental protocols for its characterization.

Introduction: Phosphodiesterase 2 as a Therapeutic Target

The cyclic nucleotides, 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play pivotal roles in a vast array of physiological processes.[1] Their intracellular concentrations are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 distinct families, each with unique substrate specificities, tissue distribution, and regulatory properties.[2]

PDE2 is distinguished by its dual-substrate specificity, hydrolyzing both cAMP and cGMP.[3] It is highly expressed in the brain (particularly the hippocampus and cortex), heart, adrenal cortex, and vascular smooth muscle cells.[3] This localization positions PDE2 as a key regulator of neuronal plasticity, memory formation, stress responses, and cardiovascular function. The inhibition of PDE2 offers a unique therapeutic strategy: by elevating both cAMP and cGMP, it can simultaneously modulate multiple signaling pathways, potentially leading to synergistic therapeutic effects.

Core Mechanism of Action: Inhibition of PDE2 and Elevation of Cyclic Nucleotides

The primary mechanism of action of BAY 60-7550 is its direct, competitive inhibition of the PDE2 enzyme.

Molecular Interaction with the PDE2 Active Site

BAY 60-7550 binds with high affinity to the catalytic pocket of PDE2. Molecular docking studies have elucidated the key interactions responsible for its potent and selective inhibition:

-

π-π Stacking: The imidazotriazine core of the inhibitor forms π-π stacking interactions with aromatic residues, such as Phenylalanine (Phe862) and Tyrosine (Tyr655), within the active site.[4]

-

Hydrogen Bonding: The carbonyl group on the imidazotriazine moiety establishes hydrogen bonds with Glutamine residues (Gln812, Gln859). Additionally, the hydroxyl group on the side chain of BAY 60-7550 forms a hydrogen bond with Aspartic acid (Asp808).[4]

-

Hydrophobic Interactions: The dimethoxybenzyl group of the inhibitor engages in significant hydrophobic interactions with residues like Methionine (Met847).[4]

These interactions stabilize the inhibitor within the active site, preventing the binding and subsequent hydrolysis of cAMP and cGMP. The selectivity of BAY 60-7550 for PDE2 over other PDE families is attributed to subtle differences in the amino acid composition and conformation of the active sites across the PDE superfamily.[5]

Potency and Selectivity

BAY 60-7550 is a highly potent inhibitor of PDE2, with reported IC50 values in the low nanomolar range. Its selectivity is a key feature, minimizing off-target effects.

| PDE Family | Selectivity vs. PDE2 | Reference |

| PDE1 | 50-fold | [1][6] |

| PDE5 | 100-fold | [1][6] |

| Other PDEs (3, 4, 7, 8, 9, 10, 11) | >100-fold | [1] |

Table 1: Selectivity profile of BAY 60-7550 for various phosphodiesterase families.

Downstream Signaling Pathways and Physiological Consequences

By inhibiting PDE2, BAY 60-7550 elevates intracellular levels of both cAMP and cGMP, triggering their respective downstream signaling cascades.

The cAMP/PKA and cGMP/PKG Pathways

-

cAMP Signaling: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

-

cGMP Signaling: Elevated cGMP activates Protein Kinase G (PKG).

These kinases phosphorylate a multitude of downstream target proteins, leading to diverse physiological responses. A critical nexus of these pathways is the phosphorylation of the cAMP response element-binding protein (CREB) . Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and memory, such as brain-derived neurotrophic factor (BDNF) .[3][7]

Caption: Signaling pathway of PDE2 inhibition by BAY 60-7550.

Neurobiological Effects

-

Cognitive Enhancement: In models of Alzheimer's disease, BAY 60-7550 has been shown to ameliorate cognitive deficits induced by amyloid-beta (Aβ) peptides. This effect is linked to the restoration of the cAMP/cGMP-pCREB-BDNF signaling pathway.[3]

-

Anxiolytic Properties: The compound reverses anxiety-like behaviors induced by stress in animal models, an effect associated with increased cGMP signaling.[6]

-

Neuroprotection: Following cerebral ischemia, treatment with BAY 60-7550 reduces hippocampal neurodegeneration and promotes functional recovery by enhancing neuronal plasticity through the pCREB/BDNF pathway.[7]

Cardiovascular Effects

-

Pulmonary Hypertension: BAY 60-7550 augments the vasodilatory effects of endogenous nitric oxide (NO) and prostacyclin, leading to the amelioration of pulmonary hypertension.[8] It reduces pulmonary vascular remodeling and right ventricular hypertrophy.[8]

-

Heart Failure: In preclinical models of heart failure, BAY 60-7550 reverses pathological cardiac remodeling, including left ventricular hypertrophy and fibrosis, and improves cardiac contractility.[9][10]

-

Positive Inotropy: The compound exerts a positive inotropic (contractility-enhancing) effect on the heart, which is mediated by increased PKA-dependent phosphorylation of phospholamban, a key regulator of calcium handling in cardiomyocytes.[11][12]

Experimental Validation of the Mechanism of Action

A multi-tiered approach is required to rigorously validate the mechanism of action of a novel PDE2 inhibitor.

In Vitro Characterization

Objective: To determine the potency (IC50) and inhibitory mechanism of the test compound against recombinant PDE2.

Methodology:

-

Enzyme Preparation: Use recombinant human PDE2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., BAY 60-7550 as a positive control).

-

Assay Procedure (Radiometric): a. Incubate the PDE2 enzyme with varying concentrations of the inhibitor for 15 minutes at 37°C. b. Initiate the reaction by adding a substrate mixture containing [3H]-cGMP (or [3H]-cAMP). c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Stop the reaction by adding a stop solution (e.g., boiling water bath followed by addition of snake venom nucleotidase to convert [3H]-GMP to [3H]-guanosine). e. Separate the product ([3H]-guanosine) from the substrate ([3H]-cGMP) using anion-exchange chromatography (e.g., Dowex resin). f. Quantify the amount of product using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6][13]

Objective: To confirm that the compound increases intracellular cyclic nucleotide levels in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cell line expressing PDE2 (e.g., primary neurons, pulmonary artery smooth muscle cells, or transfected HEK293 cells).

-

Cell Treatment: a. Pre-treat cells with the test compound at various concentrations for 30 minutes. b. Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production (e.g., forskolin for cAMP, or a nitric oxide donor like SNP for cGMP).

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop enzymatic activity and extract cyclic nucleotides.

-

Quantification (ELISA): a. Use a commercially available competitive ELISA kit for cGMP or cAMP.[2][14][15] b. The assay involves competition between the cGMP/cAMP in the sample and a fixed amount of labeled cGMP/cAMP for a limited number of antibody binding sites. c. The amount of labeled cGMP/cAMP bound is inversely proportional to the concentration of cGMP/cAMP in the sample. d. Generate a standard curve using known concentrations of cGMP/cAMP to quantify the levels in the cell lysates.

-

Data Analysis: Plot the fold-increase in cGMP/cAMP levels relative to the vehicle-treated control.

Caption: Integrated workflow for validating the mechanism of action.

In Vivo Validation

Objective: To demonstrate that the molecular mechanism observed in vitro translates to a therapeutic effect in a relevant animal model.

Methodology (Example: Cognitive Enhancement Model):

-

Animal Model: Induce cognitive impairment in rodents, for example, by intracerebroventricular injection of Aβ1-42.[3]

-

Drug Administration: Administer the test compound (e.g., BAY 60-7550 at 1-3 mg/kg, i.p.) or vehicle to the animals for a specified duration (e.g., 14 days).[3]

-

Behavioral Testing: Assess cognitive function using standardized tests:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Step-Down Passive Avoidance Test: To assess long-term memory.[3]

-

-

Ex Vivo Analysis: a. Following behavioral testing, sacrifice the animals and collect brain tissue (e.g., hippocampus and prefrontal cortex). b. Prepare tissue homogenates. c. Measure levels of p-CREB, total CREB, and BDNF using Western blotting to confirm engagement of the target pathway.[3][7] d. Measure cGMP/cAMP levels using ELISA to confirm target engagement in the brain.

Conclusion

The pyrazole-based compound BAY 60-7550 exemplifies a potent and selective inhibitor of PDE2. Its mechanism of action is rooted in the prevention of cAMP and cGMP hydrolysis, leading to the activation of PKA and PKG signaling cascades. This, in turn, modulates the pCREB-BDNF pathway and other critical cellular processes, resulting in demonstrable therapeutic benefits in preclinical models of neurological and cardiovascular disease. The comprehensive experimental framework outlined in this guide provides a robust strategy for the characterization and validation of novel PDE2 inhibitors, facilitating their development as next-generation therapeutics.

References

-

Ding, Y., et al. (2019). Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Pharmacology, 10, 807. [Link]

-

Cunha, C., et al. (2017). The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity. European Journal of Neuroscience, 45(4), 510-520. [Link]

-

Bubb, K. J., et al. (2014). Inhibition of phosphodiesterase 2 augments cGMP and cAMP signaling to ameliorate pulmonary hypertension. Circulation, 130(6), 496-507. [Link]

-

Li, G., et al. (2021). Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban. European Journal of Pharmacology, 901, 174077. [Link]

-

Wen, R. T., et al. (2018). Inhibition of phosphodiesterase 2 by Bay 60-7550 decreases ethanol intake and preference in mice. Psychopharmacology, 235(8), 2377-2385. [Link]

-

Baliga, R. S., et al. (2018). Phosphodiesterase 2 inhibition preferentially promotes NO/guanylyl cyclase/cGMP signaling to reverse the development of heart failure. Proceedings of the National Academy of Sciences, 115(31), E7428-E7437. [Link]

-

Velle-Forbord, T., et al. (2021). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). [Link]

-

Montana Molecular. (n.d.). cGMP Assay Kit. [Link]

-

Molecular Devices. (n.d.). CatchPoint cGMP Fluorescent Assay Kit. [Link]

-

Zhang, Y., et al. (2020). Long-Timescale Simulations Revealed Critical Non-Conserved Residues of Phosphodiesterases Affecting Selectivity of BAY60-7550. International Journal of Molecular Sciences, 21(23), 9031. [Link]

-

Li, H., et al. (2023). Binding and docking mode of BAY60-7550 and PDE2. ResearchGate. [Link]

-

Rybalkin, S. D., & Beavo, J. A. (2012). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in molecular biology, 896, 159–173. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-Timescale Simulations Revealed Critical Non-Conserved Residues of Phosphodiesterases Affecting Selectivity of BAY60-7550 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Phosphodiesterase 2 inhibition preferentially promotes NO/guanylyl cyclase/cGMP signaling to reverse the development of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bay 60-7550 | PDE | TargetMol [targetmol.com]

- 12. Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to GW501516 (Cardarine): A Potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. GW501516 (Cardarine) is not approved for human consumption, and its use is prohibited by the World Anti-Doping Agency (WADA). Animal studies have indicated a potential risk of rapid cancer development.

Introduction

GW501516, also known as Cardarine or Endurobol, is a synthetic, potent, and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including hyperlipidemia, obesity, and type 2 diabetes.[1][2][3] Preclinical studies demonstrated its remarkable ability to enhance fatty acid metabolism and improve physical endurance in animal models.[1][4] However, its development was halted in 2007 due to findings from animal testing that showed the compound caused cancer to develop rapidly in several organs.[2] Despite its abandonment in clinical development, GW501516 remains a valuable tool in scientific research for elucidating the physiological roles of PPARδ.

Chemical Structure and Properties

While the user initially provided CAS 221243-34-1, extensive research indicates a high likelihood of a typographical error, as this identifier is associated with a different, less-studied compound, 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole.[5][6][7] The vast body of scientific literature corresponding to the biological activity described in this guide is associated with GW501516, which has the CAS number 317318-70-0.

Table 1: Physicochemical Properties of GW501516 (Cardarine)

| Property | Value |

| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid[2] |

| Other Names | GW-501,516, GW1516, GSK-516, Cardarine, Endurobol[2] |

| CAS Number | 317318-70-0 |

| Molecular Formula | C₂₁H₁₈F₃NO₃S₂[2] |

| Molar Mass | 453.49 g·mol⁻¹[2] |

Mechanism of Action: Targeting PPARδ

GW501516 exerts its effects by selectively activating the PPARδ receptor, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][8] It exhibits high affinity and potency for PPARδ, with a reported EC50 of 1 nM and over 1,000-fold selectivity compared to PPARα and PPARγ.[2][9]

PPARδ is expressed in numerous metabolically active tissues, including skeletal muscle, adipose tissue, the liver, and the heart.[1][4][8] Upon binding to GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[2]

Caption: Workflow for an in vivo murine endurance study.

Safety and Regulatory Status

The development of GW501516 was terminated due to safety concerns, specifically the observation that it promoted rapid cancer growth in animal models. [2][10]The doses used in these studies were high; however, the potential for carcinogenicity in humans cannot be ruled out. [10]Consequently, GW501516 is not approved for human use and is considered a prohibited substance by WADA under the category of "Hormone and Metabolic Modulators". [10]It is often illicitly marketed and sold on the black market as a performance-enhancing drug. [2]

Conclusion

GW501516 is a potent and selective PPARδ agonist with significant effects on fatty acid metabolism and endurance. While its clinical development was halted due to safety concerns, it remains a critical research tool for understanding the complex roles of PPARδ in metabolic regulation and cellular physiology. Further research into the mechanisms underlying its therapeutic and adverse effects is warranted to potentially develop safer second-generation PPARδ modulators for the treatment of metabolic diseases.

References

- Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers.

-

Wikipedia. (n.d.). GW501516. [Link]

-

Chen, W., et al. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. Scientific Reports. [Link]

-

U.S. Anti-Doping Agency. (n.d.). What Should Tested Athletes Know About GW1516?[Link]

- Bianchi, V. E., & Locatelli, V. (2023). Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers.

-

PubChem. (n.d.). GW 501516. [Link]

-

More Plates More Dates. (2019, July 29). Cardarine (GW501516) - A Comprehensive Overview [Video]. YouTube. [Link]

Sources

- 1. scivisionpub.com [scivisionpub.com]

- 2. GW501516 - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CAS 221243-34-1: 5-amino-1-tert-butyl-3-naphthalen-2-yl-1H… [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. Abstract | GW501516 (Cardarine): Pharmacological and Clinical Effects [scivisionpub.com]

- 9. selleckchem.com [selleckchem.com]

- 10. usada.org [usada.org]

A Senior Application Scientist's In-depth Technical Guide to Determining the Solubility of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole in DMSO

Abstract: The precise determination of a compound's solubility is a cornerstone of successful drug discovery and development, profoundly influencing assay reliability, formulation strategies, and ADME properties. This guide provides a comprehensive, in-depth exploration of the principles and methodologies for accurately determining the solubility of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole in dimethyl sulfoxide (DMSO), a critical solvent in preclinical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery, solubility is a fundamental physicochemical property that dictates the developability of a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, underestimated toxicity, and significant hurdles in formulation development for in vivo studies.[1][2][3] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent celebrated for its ability to dissolve a vast array of both polar and nonpolar compounds, establishing it as a near-universal solvent for compound management and high-throughput screening (HTS) campaigns.[4][5][6] However, even in this "super solvent," compounds can exhibit limited solubility, and understanding this limit is paramount.[7][8]

Physicochemical Profile of the Target Compound

A foundational understanding of the target molecule is essential before embarking on experimental work.

Compound Name: this compound[9]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 221243-34-1 | [9] |

| Molecular Formula | C₁₈H₁₈N₄ | [9] |

| Molecular Weight | 290.36 g/mol | [9] |

| Alternate Name | 5-Amino-1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazole-4-carbonitrile | [9] |

The structure, featuring a bulky naphthyl group and a tert-butyl substituent, suggests a degree of lipophilicity which may influence its solubility profile. The presence of an amino group and cyano group introduces polarity. The interplay of these structural features makes experimental determination of solubility essential.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

It is crucial to distinguish between two key types of solubility measurements, as they provide different, yet complementary, insights.[10][11]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[1][11][12][13] The measurement is taken over a short incubation period (e.g., 1-2 hours) before equilibrium is reached.[2][12] This value is highly relevant for HTS and in vitro biological assays where compounds are introduced in a similar manner.[1][11]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the concentration of a saturated solution when the dissolved solute is in equilibrium with an excess of solid (undissolved) compound.[10][11] This measurement requires longer incubation times (typically 24-72 hours) to ensure equilibrium is achieved and is critical for preformulation and understanding oral absorption.[2][10][11]

This guide will provide protocols for both, with a primary focus on determining the maximum concentration in pure DMSO, which is a form of thermodynamic solubility.

Experimental Protocol: Determining Thermodynamic Solubility in DMSO

This protocol is designed to determine the maximum equilibrium concentration of this compound in anhydrous DMSO at a controlled temperature.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous DMSO (high purity, ≤0.1% water)

-

Calibrated analytical balance

-

Sterile 2 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with UV or Mass Spectrometry (MS) detector

Step-by-Step Methodology

Step 1: Preparation of a Supersaturated Slurry

-

Rationale: To determine the maximum solubility, we must ensure that an excess of the solid compound is present to achieve a saturated solution at equilibrium.

-

Procedure:

-

Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[14]

-

Add a defined, small volume of anhydrous DMSO (e.g., 200 µL) to the tube. This initial volume should be low enough to ensure not all the solid dissolves.

-

Vigorously vortex the mixture for 2-3 minutes to create a uniform slurry and facilitate initial dissolution.[14]

-

Step 2: Equilibration

-

Rationale: Achieving thermodynamic equilibrium is a time-dependent process where the rates of dissolution and precipitation become equal. This step is critical for obtaining a true thermodynamic solubility value.[10] Insufficient equilibration time is a common source of error.

-

Procedure:

-

Place the sealed microcentrifuge tube in a thermostatic shaker or rotator set to a constant temperature (e.g., 25°C).

-

Incubate the slurry for a minimum of 24 hours.[14] For compounds that are slow to equilibrate, extending this to 48 or 72 hours is recommended.[10] Gentle, continuous agitation ensures the entire solution remains in contact with the solid phase.

-

Step 3: Separation of Undissolved Solid

-

Rationale: It is imperative to analyze only the supernatant (the saturated solution) and completely remove any undissolved solid particles, which would artificially inflate the measured concentration.

-

Procedure:

-

Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[14]

-

Carefully aspirate the supernatant using a calibrated micropipette, taking extreme care not to disturb the pellet.

-

For an additional level of certainty, the collected supernatant can be filtered through a 0.22 µm DMSO-compatible syringe filter to remove any remaining microscopic particulates.[15]

-

Step 4: Quantification via HPLC-UV or LC-MS

-

Rationale: An accurate and sensitive analytical method is required to determine the precise concentration of the compound in the saturated DMSO supernatant. HPLC-UV is often sufficient, but LC-MS provides greater sensitivity and specificity.[16]

-

Procedure:

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound in DMSO with known concentrations (e.g., from a separate, fully-dissolved 10 mM stock). These standards should bracket the expected solubility range.

-

Prepare the Sample: Accurately dilute a small aliquot of the saturated supernatant with fresh DMSO to bring its concentration into the linear range of the calibration curve. A series of dilutions (e.g., 1:10, 1:100, 1:1000) is recommended.

-

Analysis: Inject the prepared standards and the diluted sample(s) onto the HPLC or LC-MS system.

-

Calculation: Plot the analytical response (e.g., peak area) of the standards against their known concentrations to generate a linear regression curve. Use the equation of this line to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated supernatant. This value is the thermodynamic solubility of the compound in DMSO at the specified temperature.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Protocol: High-Throughput Kinetic Solubility Assessment

For many screening applications, a rapid assessment of kinetic solubility is more practical. This protocol uses nephelometry (light scattering) to detect compound precipitation upon dilution from DMSO into an aqueous buffer.

Step-by-Step Methodology

-

Prepare Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[12] Ensure it is fully dissolved, using sonication if necessary.[5]

-

Plate Setup: In a 96-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the top row.[12]

-

Add Buffer: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired highest final concentration.[12] For example, adding 198 µL of PBS to 2 µL of a 10 mM stock yields a 100 µM solution with 1% DMSO.

-

Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours.[12][15]

-

Measure Light Scattering: Use a nephelometer or a plate reader capable of measuring turbidity (e.g., absorbance at 620 nm) to measure the light scattering in each well.[11][15] A significant increase in signal compared to a DMSO-only control well indicates precipitation. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Kinetic Solubility Workflow Diagram

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental variables.

Table 2: Key Factors and Mitigation Strategies

| Factor | Impact on Solubility | Mitigation Strategy |

| Compound Purity | Impurities can either enhance (e.g., as co-solvents) or decrease apparent solubility. | Use highly purified compound (≥95%) and analytical methods like LC-MS that can distinguish the parent compound from impurities.[16] |

| Water Content in DMSO | DMSO is highly hygroscopic; absorbed water can significantly decrease the solubility of hydrophobic compounds.[5] | Use anhydrous DMSO from a freshly opened bottle, store it properly with desiccant, and minimize its exposure to the atmosphere.[5] |

| Temperature | Solubility is temperature-dependent. For most solids, it increases with temperature. | Conduct all incubation and measurement steps at a precisely controlled and recorded temperature.[11][17] |

| Equilibration Time | Insufficient time leads to an underestimation of thermodynamic solubility.[10] | Use a minimum of 24 hours for equilibration and consider longer time points (48, 72h) to confirm that equilibrium has been reached.[10] |

| pH (in aqueous-DMSO mixtures) | For ionizable compounds, pH dramatically affects solubility. | While less critical in pure DMSO, this is a major factor in kinetic solubility assays. Use a well-buffered aqueous system.[11] |

| Physical Form of Solid | Amorphous forms are generally more soluble than stable crystalline (polymorphic) forms.[17] | Be aware that the solid form can change during equilibration. Note the starting material's form if known. |

Conclusion and Best Practices

Determining the solubility of this compound in DMSO is a critical step for its effective use in research and development. While a specific value is not published, the robust, self-validating thermodynamic protocol detailed herein provides a clear path to generating high-quality, reliable data. For rapid screening, the kinetic assay offers a valuable, high-throughput alternative.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. 2023. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Caron, G., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available from: [Link]

-

Gomez, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

-